(Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
This compound belongs to the benzothiazole class, featuring a bicyclic benzo[d]thiazole core modified with a propargyl (prop-2-yn-1-yl) substituent at position 3, a thiophene-2-carbonyl imino group at position 2, and a methyl ester at position 4. The Z-configuration of the imino group is critical for its stereoelectronic properties, influencing molecular interactions such as hydrogen bonding and π-π stacking.
Structural characterization of such compounds typically employs NMR (1H, 13C), mass spectrometry, and X-ray crystallography (e.g., using SHELX software for refinement ). Its synthesis likely involves condensation of thiophene-2-carbonyl chloride with a hydrazine intermediate derived from methyl 3-(prop-2-yn-1-yl)-2-amino-benzo[d]thiazole-6-carboxylate, analogous to methods described for related benzothiazole derivatives .
Properties
IUPAC Name |
methyl 3-prop-2-ynyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c1-3-8-19-12-7-6-11(16(21)22-2)10-14(12)24-17(19)18-15(20)13-5-4-9-23-13/h1,4-7,9-10H,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRQEARKJZKSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene-2-carbonyl group: This step often involves acylation reactions using thiophene-2-carbonyl chloride or similar reagents.
Addition of the prop-2-yn-1-yl group: This can be done through alkylation reactions using propargyl bromide or similar compounds.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the prop-2-yn-1-yl group.
Reduction: Reduction reactions could target the carbonyl group or the double bond in the benzo[d]thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, particularly due to the presence of the thiophene and benzo[d]thiazole moieties. These functionalities are known for their roles in:
- Antioxidant Properties : Compounds containing thiophene rings have demonstrated significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Tetrahydrobenzo[b]thiophene derivatives, similar to the target compound, have shown notable anti-inflammatory properties .
- Antimicrobial and Anticancer Activities : Thiophene derivatives are widely studied for their antimicrobial and anticancer potential. The introduction of the benzo[d]thiazole moiety may enhance these activities, making them suitable candidates for drug development .
Synthesis of Bioactive Compounds
The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. For instance, it can be utilized in the preparation of:
- Heterocyclic Systems : The structure allows for modifications that lead to diverse heterocyclic compounds with potential pharmaceutical applications .
- Drug Development : Its derivatives have been explored for their efficacy as enzyme inhibitors and receptor modulators, which are critical in treating conditions such as cancer and metabolic disorders .
Conductive Polymers
Compounds like (Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can be integrated into conductive polymers due to their electronic properties. Thiophene derivatives are particularly valuable in:
- Organic Electronics : They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where their conductivity and stability are paramount .
Dyes and Sensors
The compound's structural features make it suitable for applications in dye synthesis and sensor technology:
- Fluorescent Dyes : The incorporation of thiophene and benzo[d]thiazole units can lead to fluorescent materials used in bioimaging and diagnostics .
- Chemical Sensors : The ability of thiophene derivatives to interact with various analytes makes them ideal candidates for developing sensors capable of detecting environmental pollutants or biological markers .
Synthesis and Characterization
A study involving the synthesis of thiophene derivatives demonstrated that compounds similar to this compound exhibited high yields and purity when synthesized using microwave-assisted methods. Characterization techniques such as NMR and mass spectrometry confirmed the structural integrity of the synthesized compounds .
Pharmacological Evaluation
Research has shown that derivatives of this compound possess significant activity against various cancer cell lines. In vitro studies indicated that modifications to the thiophene moiety could enhance cytotoxicity against specific cancer types, highlighting its potential as a lead compound in drug discovery .
Mechanism of Action
The mechanism of action of (Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Research Implications and Limitations
Computational modeling (e.g., docking studies using methods from ) could predict targets, leveraging its similarity to known inhibitors . Challenges include its moderate solubility, which may limit bioavailability—a drawback shared with high-LogP analogs in .
Biological Activity
(Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzo[d]thiazole core and subsequent modifications to introduce the thiophene and propynyl groups. The synthetic pathways often utilize various reagents and catalysts to achieve high yields and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole and thiophene derivatives. For instance, compounds similar to (Z)-methyl 3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . The presence of sulfur in thiophene rings enhances interaction with biological targets, contributing to their antimicrobial efficacy.
Anti-parasitic Activity
Research indicates that thiazole derivatives exhibit anti-Trypanosoma cruzi activity, which is significant in treating Chagas disease. For example, a study on 2-(pyridin-2-yl)-1,3-thiazoles showed promising results against both epimastigote and trypomastigote forms of the parasite . The structure–activity relationship (SAR) analysis revealed that specific substituents on the thiazole ring could enhance trypanocidal effects.
Enzyme Inhibition
Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as tyrosinase. For instance, benzothiazepine derivatives were found to be potent tyrosinase inhibitors with IC50 values significantly lower than standard inhibitors like kojic acid . This suggests that (Z)-methyl 3-(prop-2-yn-1-yloxy)thiophene derivatives may also possess enzyme inhibitory properties worth investigating further.
The biological activity of (Z)-methyl 3-(prop-2-yn-1-yloxy)thiophene derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may act as competitive or non-competitive inhibitors by binding to active sites or allosteric sites on target enzymes.
- Cell Membrane Disruption : The lipophilicity of these compounds allows them to penetrate cellular membranes, potentially disrupting cellular integrity in pathogens.
- Molecular Interactions : The presence of heteroatoms (like sulfur and nitrogen) facilitates hydrogen bonding and other interactions with biological macromolecules.
Case Studies
Several case studies have documented the biological activities of related compounds:
-
Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their anti-Trypanosoma cruzi activity, revealing a correlation between structural modifications and increased potency .
Compound Activity (IC50) Comments 15 3.9 mM Meta-substituted showed higher potency 24 36.7 mM Para-substituted had lower activity - Tyrosinase Inhibition Study : Benzothiazepine derivatives were assessed for tyrosinase inhibition, with some compounds exhibiting IC50 values below 10 µM, indicating strong inhibitory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
